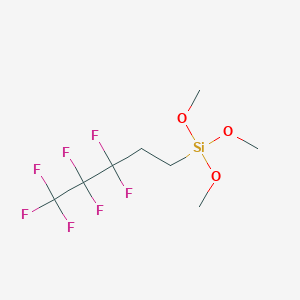
1H,1H,2H,2H-ペルフルオロペンチルトリメトキシシラン
説明
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is a chemical compound with the molecular formula C8H13F7O3Si . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane consists of a perfluorinated pentyl chain attached to a trimethoxysilane group . This structure gives the compound its unique physical and chemical properties .
Physical and Chemical Properties Analysis
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane has a molecular weight of 318.26 g/mol . The compound is characterized by its unique physical and chemical properties, which are influenced by its perfluorinated pentyl chain and trimethoxysilane group .
科学的研究の応用
1. フッ素変性ORMOCERコーティング材料の構成成分 1H,1H,2H,2H-ペルフルオロペンチルトリメトキシシランは、フッ素変性ORMOCER(有機変性セラミックス)コーティング材料の活性成分として使用されます 。これらのコーティングは、その優れた化学的安定性と熱的安定性から、さまざまな業界で使用されています。
反接着性
この化合物は、表面自由エネルギーが低いフッ素系ポリマーであり、極性物質と非極性物質の反接着性を高めます 。この特性により、接着または接着が望ましくない用途で有用になります。
腐食防止
1H,1H,2H,2H-ペルフルオロペンチルトリメトキシシランの濡れ特性は、金属基材から水性電解質溶液をはじくように作用します 。これにより、金属基材は腐食から保護され、金属部品を扱う業界で貴重なものになります。
ガラスナノ粒子の表面改質
ガラスナノ粒子の表面改質に使用されます 。これにより、ナノ粒子の特性が向上し、特定の用途に適したものになります。
超疎水性-超親油性膜
ある研究では、油水分離のための超疎水性-超親油性膜を調製するために、ステンレス鋼メッシュにポリ(1H,1H,2H,2H-ペルフルオロデシルアクリレート)薄膜を堆積させました 。この用途は、油流出の修復など、環境浄化の取り組みに特に役立ちます。
研究開発
特殊化学物質として、1H,1H,2H,2H-ペルフルオロペンチルトリメトキシシランは、研究開発によく使用されます 。その独自の特性により、新素材や新技術の開発において注目されています。
作用機序
Target of Action
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane, also known as heptafluoropentyl trimethoxysilane, is a fluorinated organosilicon compound . Its primary targets are the surfaces of various materials, including metals, glass, and polymers . The compound is used to modify these surfaces, enhancing their properties such as water resistance, oil resistance, and corrosion resistance .
Mode of Action
The compound interacts with its targets by forming a special fluorocarbon functional thin film on the material surface . This film is created through a chemical reaction between the 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane and the surface of the material . The resulting changes include lower surface tension and improved chemical resistance .
Biochemical Pathways
Instead, its primary function is to modify the physical and chemical properties of material surfaces .
Pharmacokinetics
It’s important to note that the compound is volatile and has a strong, irritating odor .
Result of Action
The result of the action of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is the formation of a special fluorocarbon functional thin film on the surface of the material . This film enhances the material’s weather resistance and surface wetting properties . It makes the material water-resistant, oil-resistant, and corrosion-resistant .
Action Environment
The action of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is influenced by environmental factors such as temperature and humidity . The compound should be stored away from fire sources and high-temperature environments to prevent fire and explosion . During handling and storage, appropriate safety measures should be taken, and relevant regulations and operating norms should be followed .
生化学分析
Biochemical Properties
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic interactions and covalent bonding. The compound’s fluorinated tail contributes to its low surface energy, making it an effective agent in modifying surface properties of biomolecules. For instance, it can interact with hydrophobic pockets of enzymes, potentially altering their activity and stability .
Cellular Effects
The effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can penetrate cell membranes due to its hydrophobic nature, affecting intracellular processes. Studies have shown that 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, through covalent bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane remains stable under various conditions, but its degradation products can have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown potential effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level triggers a noticeable biological response. Additionally, high doses of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane can result in toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, it can inhibit or activate enzymes involved in lipid metabolism, leading to changes in lipid levels within cells. These interactions highlight the compound’s potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1H,1H,2H,2H-Perfluoropentyltrimethoxysilane within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its hydrophobic nature allows it to easily penetrate cell membranes and distribute within various cellular compartments. This distribution is crucial for its biological activity and potential effects on cellular function .
Subcellular Localization
1H,1H,2H,2H-Perfluoropentyltrimethoxysilane exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and affect cellular processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropentyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F7O3Si/c1-16-19(17-2,18-3)5-4-6(9,10)7(11,12)8(13,14)15/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOAIYCRNJMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(C(C(F)(F)F)(F)F)(F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CH2CH2Si(OCH3)3, C8H13F7O3Si | |
| Record name | Silane, (3,3,4,4,5,5,5-heptafluoropentyl)trimethoxy- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681090 | |
| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109134-39-6 | |
| Record name | (3,3,4,4,5,5,5-Heptafluoropentyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


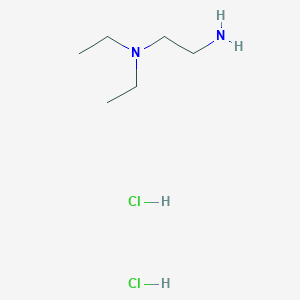
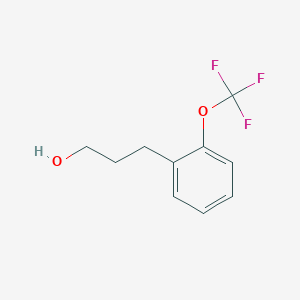
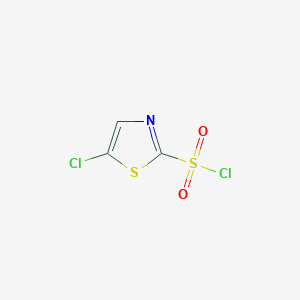

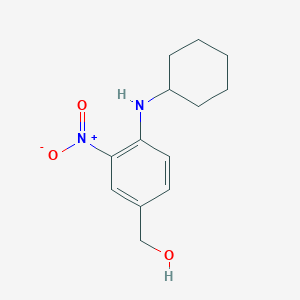
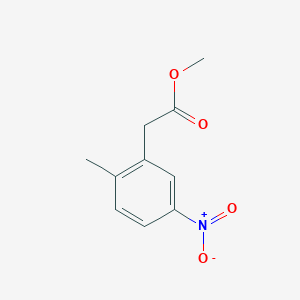

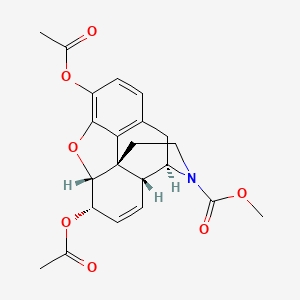
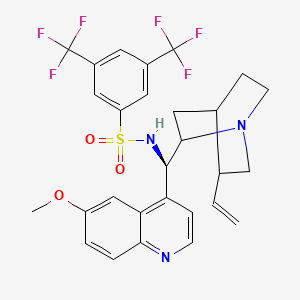

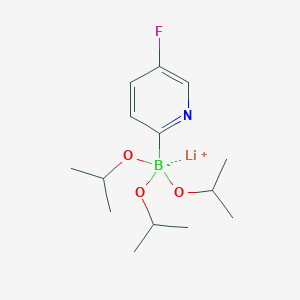
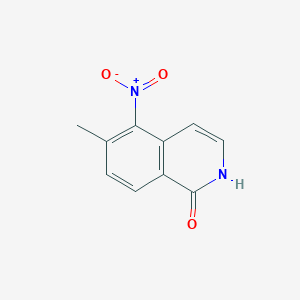
![Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride](/img/structure/B1501537.png)
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)
